molecular formula C26H24N2O10 B037787 4-Deacetyl-4-O-isobutyrylkinamycin C CAS No. 120901-49-7

4-Deacetyl-4-O-isobutyrylkinamycin C

Cat. No. B037787
M. Wt: 524.5 g/mol
InChI Key: AXAYEQMDEPTHTO-SJIZWNSKSA-N
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Description

4-Deacetyl-4-O-isobutyrylkinamycin C is a potent antiproliferative antimicrobial metabolite . It is one of the kinamycins and lomaiviticins, which are isolated from various strains of Streptomyces and Salinispora . These compounds contain a diazotetrahydrobenzo [b]fluorene (diazofluorene) functional group, which is unique among known natural products .


Synthesis Analysis

The synthesis of kinamycins, including 4-Deacetyl-4-O-isobutyrylkinamycin C, is established to be of polyketide nature . There have been descriptions of four completed syntheses of various kinamycins .


Molecular Structure Analysis

The molecular structure of 4-Deacetyl-4-O-isobutyrylkinamycin C is unique as it contains a diazofluorene functional group . This structure was determined after extensive studies, which originally proposed the kinamycins to contain an N-cyano carbazole function .


Chemical Reactions Analysis

In vitro reactivity studies indicate that the kinamycins and lomaiviticins, including 4-Deacetyl-4-O-isobutyrylkinamycin C, may form reactive ortho-quinone methide or free radical intermediates in vivo .


Physical And Chemical Properties Analysis

The molecular formula of 4-Deacetyl-4-O-isobutyrylkinamycin C is C26H24N2O10 . Its molecular weight is 524.48 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

  • Biological Research Applications : 4-Deacetyl-4-O-isobutyrylkinamycin C is a novel synthetic compound with potential applications in biological research (Wong, Buccini, & Raa, 1968).

  • Cancer Therapy and Diseases : KDACIs (Ketone Deacetylase Inhibitors), a group of compounds to which 4-Deacetyl-4-O-isobutyrylkinamycin C belongs, are used in basic research and clinical trials for cancer and other diseases. Their specificities in cells are still being characterized, indicating ongoing research in this area (Schölz et al., 2015).

  • Antibacterial Treatments : The structural study of KNTase (Kanamycin Nucleotidyltransferase), which is responsible for some types of bacterial resistance to aminoglycosides, suggests that understanding the structure of compounds like 4-Deacetyl-4-O-isobutyrylkinamycin C could lead to the design of aminoglycosides less susceptible to bacterial deactivation, presenting a potential application in antibacterial treatments (Pedersen, Benning, & Holden, 1995).

  • Human Prostate Cancer : Research on compounds related to 4-Deacetyl-4-O-isobutyrylkinamycin C, such as Sodium butyrate and tributyrin, has shown that they can induce in vivo growth inhibition and apoptosis in human prostate cancer. This suggests potential benefits for patients at high risk of recurrence or with advanced prostate cancer (Kuefer et al., 2004).

  • Pharmacokinetics in Animals : Studies on related compounds like KRM-1648, a rifamycin derivative, have shown comparable antimicrobial activities in dogs when administered a single oral dose, indicating potential veterinary applications (Hosoe et al., 1996).

  • Other Potential Applications : Various studies have also explored the potential applications of compounds similar to 4-Deacetyl-4-O-isobutyrylkinamycin C in areas such as plant regeneration, treatment of pancreatic cancer, and the inhibition of bacterial infections, among others.

properties

IUPAC Name

[(1S,3S,4R)-1,2-diacetyloxy-5-cyano-3,7-dihydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O10/c1-10(2)25(34)38-23-19-17(22(36-11(3)29)24(26(23,5)35)37-12(4)30)16-18(28(19)9-27)21(33)15-13(20(16)32)7-6-8-14(15)31/h6-8,10,22-24,31,35H,1-5H3/t22-,23+,24?,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAYEQMDEPTHTO-SJIZWNSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1C2=C(C(C(C1(C)O)OC(=O)C)OC(=O)C)C3=C(N2C#N)C(=O)C4=C(C3=O)C=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)O[C@@H]1C2=C([C@@H](C([C@@]1(C)O)OC(=O)C)OC(=O)C)C3=C(N2C#N)C(=O)C4=C(C3=O)C=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923592
Record name 1,2-Bis(acetyloxy)-5-cyano-3,7-dihydroxy-3-methyl-6,11-dioxo-2,3,4,5,6,11-hexahydro-1H-benzo[b]carbazol-4-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Deacetyl-4-O-isobutyrylkinamycin C

CAS RN

120901-49-7
Record name 4-Deacetyl-4-O-isobutyrylkinamycin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120901497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis(acetyloxy)-5-cyano-3,7-dihydroxy-3-methyl-6,11-dioxo-2,3,4,5,6,11-hexahydro-1H-benzo[b]carbazol-4-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
K ISSHIKI, T SAWA, H NAGANAWA… - The Journal of …, 1989 - jstage.jst.go.jp
… It wasthus concluded that 1 is 3-0-isobutyrylkinamycin C and 2 is 4-deacetyl-4-O-isobutyrylkinamycin C. Though, the coupling constant between 1-H and 2-H (j= 7.0 Hz) of 1 and 2 …
Number of citations: 41 www.jstage.jst.go.jp
JY Lee, SS Moon, BS Yun, ID Yoo… - Journal of natural …, 2004 - ACS Publications
… Several antibiotics, such as antibacterial antibiotics 3-O-isobutyrylkinamycin C and 4-deacetyl-4-O-isobutyrylkinamycin C, 1 antifungal antibiotic formamicin, 2 antitumor antibiotics …
Number of citations: 22 pubs.acs.org
TIMA SMITKA, R BONJOUKLIAN, TJ PERUN… - The Journal of …, 1992 - jstage.jst.go.jp
The* H and 13C NMRspectra ofA83016A were examined in (CD3) 2CO (see Table 2); assignments were madeusing homonuclearand heteronuclear correlations and by comparison …
Number of citations: 25 www.jstage.jst.go.jp
A Zitouni, H Boudjella, L Lamari, B Badji… - Research in …, 2005 - Elsevier
… Takeuchi, 3-O-Isobutyrylkinamycin C and 4-deacetyl4-O-isobutyrylkinamycin C, new antibiotics produced by a Saccharothrix species, J. Antibiot. 42 (1989) 467–469. …
Number of citations: 95 www.sciencedirect.com
S Liu, T Wang, Q Lu, F Li, G Wu, Z Jiang… - Frontiers in …, 2021 - frontiersin.org
Taklamakan desert is known as the largest dunefield in China and as the second largest shifting sand desert in the world. Although with long history and glorious culture, the …
Number of citations: 10 www.frontiersin.org
SJ GOULD, ST Hong, JR CARNEY - The Journal of antibiotics, 1998 - jstage.jst.go.jp
Materials and Methods Bacterial Strains and Plasmids Used Streptomyces murayamaensis was a gift from Professor S. OMURA, Kitasato University. S. lividans ZX7, used as the …
Number of citations: 84 www.jstage.jst.go.jp
N BOURAS - 2003 - researchgate.net
MINISTERE DE L’ENSEIGNEMENT SUPERIEUR Page 1 MINISTERE DE L’ENSEIGNEMENT SUPERIEUR ET DE LA RECHERCHE SCIENTIFIQUE UNIVERSITE M’HAMED …
Number of citations: 0 www.researchgate.net
A Gaulin - docplayer.fr
5 Sommaire Introduction 1 I Etude Bibliographique 5 I-1 Besoin en nouvelles molécules 5 I Une menace pour l humanité: Augmentation des risques liés aux épidémies 5 I La résistance …
Number of citations: 2 docplayer.fr

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